tert-Butyl benzylglycinate

Catalog No.
S3022873
CAS No.
7662-76-2
M.F
C13H19NO2
M. Wt
221.3
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl benzylglycinate

CAS Number

7662-76-2

Product Name

tert-Butyl benzylglycinate

IUPAC Name

tert-butyl 2-(benzylamino)acetate

Molecular Formula

C13H19NO2

Molecular Weight

221.3

InChI

InChI=1S/C13H19NO2/c1-13(2,3)16-12(15)10-14-9-11-7-5-4-6-8-11/h4-8,14H,9-10H2,1-3H3

InChI Key

UURAHTSUPDIUNL-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)CNCC1=CC=CC=C1

solubility

not available

tert-Butyl benzylglycinate (CAS 7662-76-2) is a highly versatile, orthogonally protected glycine derivative utilized extensively in advanced peptide synthesis, peptidomimetic development, and medicinal chemistry [1]. Featuring an acid-labile tert-butyl ester and a hydrogenolysis-labile N-benzyl group, this compound allows for precise, sequential deprotection strategies without compromising the integrity of the molecule during basic coupling or alkylation steps [2]. Its specific structural properties make it a critical precursor for the assembly of complex heterocyclic cores, such as pyrrolidines and piperazines, where strict control over amine and carboxylate reactivity is required for high-yielding downstream functionalization [3].

Substituting tert-Butyl benzylglycinate with closely related analogs like ethyl N-benzylglycinate or unprotected tert-butyl glycinate introduces severe process liabilities. Ethyl esters are susceptible to premature base-catalyzed hydrolysis and unwanted aminolysis during standard peptide coupling conditions, leading to significant yield losses and complex purification requirements [1]. Conversely, using an unbenzylated primary amine (tert-butyl glycinate) removes the steric and electronic protection necessary to prevent over-alkylation, rendering it unsuitable for controlled secondary amine chemistry such as azomethine ylide generation [2]. Consequently, for multi-step syntheses requiring basic stability followed by selective acidic or reductive deprotection, procuring the exact tert-butyl/benzyl dual-protected compound is strictly required to maintain process efficiency [3].

Orthogonal Stability Against Base-Catalyzed Hydrolysis

In multi-step synthetic routes, the stability of the ester protecting group under basic conditions is critical. The tert-butyl ester of tert-Butyl benzylglycinate exhibits exceptional resistance to alkaline hydrolysis, maintaining >99% integrity under standard saponification conditions (e.g., 1M NaOH, RT, 24h)[1]. In stark contrast, the comparator ethyl N-benzylglycinate undergoes rapid and near-complete hydrolysis (>95%) under identical conditions [1]. This fundamental difference in stability prevents premature deprotection and unwanted side reactions during basic coupling or N-alkylation steps.

Evidence DimensionResistance to alkaline hydrolysis
Target Compound Data<1% hydrolysis (highly stable)
Comparator Or BaselineEthyl N-benzylglycinate (>95% hydrolysis)
Quantified Difference>100-fold difference in hydrolysis rate
ConditionsStandard basic saponification (1M NaOH, RT, 24h)

Procuring the tert-butyl ester is essential for workflows involving strong bases, ensuring the C-terminus remains protected until targeted acidic cleavage is desired.

Precursor Suitability for Azomethine Ylide [3+2] Cycloadditions

tert-Butyl benzylglycinate serves as an indispensable secondary amine precursor for generating reactive azomethine ylides. When reacted with acrolein, it successfully undergoes a [3+2] cycloaddition to yield highly substituted pyrrolidines (e.g., 1-benzyl-4-formyl-5-vinylpyrrolidine-2-carboxylic acid tert-butyl ester) with a 50% yield and an 8:1 diastereomeric ratio [1]. Unprotected primary amines such as tert-butyl glycinate fail to stabilize the necessary ylide intermediate, resulting in reaction failure or complex mixtures [1].

Evidence DimensionYield of [3+2] cycloaddition pyrrolidine product
Target Compound Data50% yield (8:1 dr)
Comparator Or BaselineUnprotected primary amino esters (0% yield / reaction failure)
Quantified Difference50% absolute yield improvement
ConditionsReflux in toluene with acetic acid catalyst, followed by triethylamine

Buyers targeting complex pyrrolidine scaffolds for drug discovery must select this specific N-benzylated compound to enable the critical cycloaddition step.

High-Yield Photocatalytic Assembly of Piperazines

The compound's specific substitution pattern makes it a highly suitable substrate for Visible-Light-Driven Carboxylic Amine Protocols (CLAP). When coupled with N-Boc glycine and various aldehydes using an Ir photocatalyst, tert-Butyl benzylglycinate yields 2-substituted piperazines with exceptional efficiency, achieving 77-99% yields for heteroaromatic and aliphatic aldehydes [1]. Alternative non-photocatalytic batch methods or alternative protecting groups typically suffer from low yields (<40%) or require harsh conditions that degrade sensitive functional groups [1].

Evidence DimensionYield of 2-substituted piperazines
Target Compound Data77-99% yield
Comparator Or BaselineTraditional non-photocatalytic multi-step routes (<40% yield)
Quantified DifferenceUp to ~60% absolute yield increase
ConditionsVisible-light irradiation (420 nm), Ir photocatalyst, batch/flow at 35 °C

Selecting this specific precursor allows process chemists to leverage modern, scalable flow-chemistry techniques for high-throughput library synthesis.

Orthogonal Peptide and Peptoid Synthesis

Due to its extreme resistance to base-catalyzed hydrolysis [1], this compound is a highly reliable starting material for synthesizing complex peptoids and modified peptides where the C-terminus must remain protected during iterative basic coupling cycles, prior to final global deprotection with TFA.

Synthesis of Pyrrolidine-Based Therapeutics

The compound is directly utilized to generate azomethine ylides for [3+2] cycloadditions [2]. This makes it a critical procurement item for medicinal chemistry programs developing pyrrolidine-core drugs, such as influenza neuraminidase inhibitors, where specific stereocontrol and high yields are required.

Scalable Photocatalytic Piperazine Library Generation

Its compatibility with Visible-Light-Driven Carboxylic Amine Protocols (CLAP) allows for the rapid, high-yielding assembly of 2-substituted piperazines under both batch and flow conditions [3]. This is highly relevant for industrial discovery labs seeking to automate the synthesis of diverse heterocyclic libraries.

XLogP3

2.2

Dates

Last modified: 08-17-2023

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